molecular formula C8H16ClN B13573988 1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride

1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13573988
M. Wt: 161.67 g/mol
InChI Key: BSPOLEOTUGINOY-UHFFFAOYSA-N
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Description

1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. These compounds have gained significant interest due to their synthetic and pharmacological potential .

Preparation Methods

The synthesis of 1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride involves several steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, followed by stereoselective reduction to obtain 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. This sequence can be adapted to produce both enantiomers of the compound . Industrial production methods often involve the use of palladium-catalyzed reactions and photochemical transformations to achieve high yields and purity .

Chemical Reactions Analysis

1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

1-methyl-6-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-8-4-2-3-7(5-8)9-6-8;/h7,9H,2-6H2,1H3;1H

InChI Key

BSPOLEOTUGINOY-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)NC2.Cl

Origin of Product

United States

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